molecular formula C17H12BrIN6 B11704675 8-bromo-3-[(2Z)-2-(3-iodobenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole

8-bromo-3-[(2Z)-2-(3-iodobenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B11704675
M. Wt: 507.1 g/mol
InChI Key: FZVZZYUVFPXFIV-UKWGHVSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-bromo-3-[(2Z)-2-(3-iodobenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazinoindole core, which is fused with a bromine atom at the 8th position and an iodinated benzylidene hydrazinyl group at the 3rd position.

Preparation Methods

The synthesis of 8-bromo-3-[(2Z)-2-(3-iodobenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the triazinoindole core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Hydrazinylation and iodination:

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, solvents, and temperature control.

Chemical Reactions Analysis

8-bromo-3-[(2Z)-2-(3-iodobenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine and iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with potentially different biological activities.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown promise in biological studies, particularly in the investigation of its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: The compound has been evaluated for its potential therapeutic applications, including its anticancer, antimicrobial, and antiviral activities. Studies have shown that it can inhibit the proliferation of cancer cells and exhibit activity against various pathogens.

    Industry: In the industrial sector, the compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 8-bromo-3-[(2Z)-2-(3-iodobenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, leading to the modulation of their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of cancer cell growth. Additionally, the compound can induce apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

8-bromo-3-[(2Z)-2-(3-iodobenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole can be compared with other similar compounds, such as:

    Triazinoindole derivatives: These compounds share the same triazinoindole core but differ in the substituents attached to the core. Examples include 5H-[1,2,4]triazino[5,6-b]indole derivatives with different halogen atoms or alkyl groups.

    Indole derivatives: Compounds with an indole core, such as indole-3-acetic acid and indole-3-carbinol, exhibit different biological activities and applications.

    Hydrazinyl derivatives: These compounds contain a hydrazinyl group and are known for their diverse biological activities, including their use as anticancer and antimicrobial agents.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C17H12BrIN6

Molecular Weight

507.1 g/mol

IUPAC Name

8-bromo-N-[(Z)-(3-iodophenyl)methylideneamino]-5-methyl-[1,2,4]triazino[5,6-b]indol-3-amine

InChI

InChI=1S/C17H12BrIN6/c1-25-14-6-5-11(18)8-13(14)15-16(25)21-17(24-22-15)23-20-9-10-3-2-4-12(19)7-10/h2-9H,1H3,(H,21,23,24)/b20-9-

InChI Key

FZVZZYUVFPXFIV-UKWGHVSLSA-N

Isomeric SMILES

CN1C2=C(C=C(C=C2)Br)C3=C1N=C(N=N3)N/N=C\C4=CC(=CC=C4)I

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C3=C1N=C(N=N3)NN=CC4=CC(=CC=C4)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.